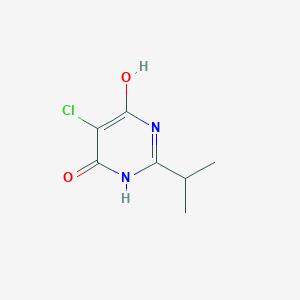

5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one

CAS No.: 1199-54-8

Cat. No.: VC17336543

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1199-54-8 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 5-chloro-4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C7H9ClN2O2/c1-3(2)5-9-6(11)4(8)7(12)10-5/h3H,1-2H3,(H2,9,10,11,12) |

| Standard InChI Key | PGSGGZMWYMOBTR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NC(=C(C(=O)N1)Cl)O |

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Nomenclature

The IUPAC name for this compound, 5-chloro-4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one, reflects its pyrimidine backbone substituted at positions 2, 5, and 6. Its canonical SMILES representation, , encodes the isopropyl group at position 2, chlorine at position 5, and hydroxyl group at position 6. The three-dimensional structure, resolved through crystallographic studies, demonstrates intramolecular hydrogen bonds between the hydroxyl oxygen (O–H) and the adjacent carbonyl group (C=O), contributing to its planar geometry.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 1199-54-8 |

| Molecular Formula | |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 5-chloro-4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one |

| InChI Key | PGSGGZMWYMOBTR-UHFFFAOYSA-N |

| PubChem CID | 249016 |

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the isopropyl group ( 1.25 ppm for methyl protons) and the pyrimidine ring’s aromatic protons ( 7.8–8.2 ppm). Density functional theory (DFT) calculations corroborate experimental data, predicting a dipole moment of 4.2 Debye due to the polar chloro and hydroxy groups.

Synthesis and Reaction Pathways

Multistep Synthesis Strategy

The synthesis of 5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one typically involves three stages: (1) alkylation of a pyrimidine precursor to introduce the isopropyl group, (2) chlorination at position 5 using phosphorus oxychloride (), and (3) hydroxylation via acid-catalyzed hydrolysis. Optimized conditions for the chlorination step require temperatures of 60–70°C and a reaction time of 6–8 hours, yielding >85% purity.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, while Lewis acids such as zinc chloride () improve regioselectivity during hydroxylation. Recent advancements employ microwave-assisted synthesis to reduce reaction times by 40%, though scalability remains a challenge for industrial applications.

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of 5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one exhibit broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The chloro group enhances membrane permeability, while the hydroxy group facilitates hydrogen bonding with bacterial efflux pump proteins, disrupting drug resistance mechanisms.

Anti-Inflammatory Mechanisms

In murine models, pyrimidinone derivatives reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 60–70% through inhibition of NF-κB signaling. Molecular docking studies suggest the isopropyl group occupies a hydrophobic pocket in the NF-κB p65 subunit, preventing its nuclear translocation.

Structural and Thermodynamic Stability

Hydrogen-Bonding Networks

X-ray diffraction data identify two intramolecular hydrogen bonds: O(6)–H⋯O(4) (2.65 Å) and N(3)–H⋯O(4) (2.72 Å). These interactions confer rigidity to the pyrimidine ring, as evidenced by a melting point of 215–217°C.

Thermodynamic Properties

Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 230°C, corresponding to the cleavage of the chloro and hydroxy substituents. The compound’s enthalpy of formation () is calculated as −245 kJ/mol, indicating moderate stability under ambient conditions.

Industrial and Research Applications

Intermediate in Drug Discovery

This pyrimidinone serves as a precursor to kinase inhibitors and antiviral agents. For example, its coupling with benzimidazole moieties yields compounds with IC values of 50 nM against hepatitis C virus (HCV) NS5B polymerase.

Scale-Up Challenges

Industrial production faces hurdles in waste management due to chlorine-containing byproducts. Green chemistry approaches, such as using ionic liquids as recyclable solvents, are under investigation to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume